molecular formula C7H14ClNO2 B13114512 Methyl5-methylpyrrolidine-3-carboxylatehydrochloride

Methyl5-methylpyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13114512
M. Wt: 179.64 g/mol
InChI Key: ITVJSAZBMVLZBF-UHFFFAOYSA-N
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Description

Methyl5-methylpyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-methylpyrrolidine-3-carboxylatehydrochloride typically involves the esterification of 5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-methylpyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl5-methylpyrrolidine-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-methylpyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate: A similar compound with a hydroxymethyl group instead of a methyl group.

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Prolinol: A hydroxylated pyrrolidine derivative

Uniqueness

Methyl5-methylpyrrolidine-3-carboxylatehydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 5-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-6(4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

ITVJSAZBMVLZBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C(=O)OC.Cl

Origin of Product

United States

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